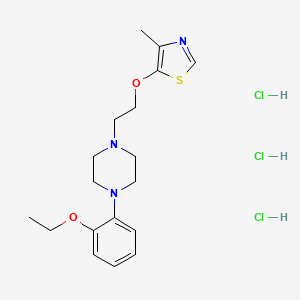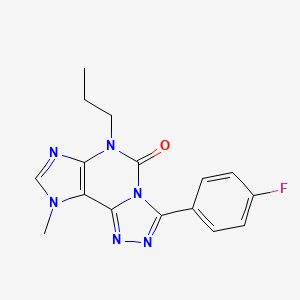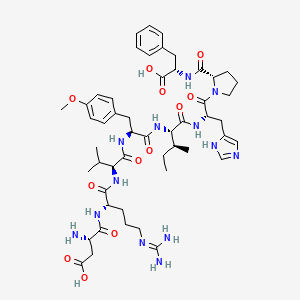
Angiotensin II, des-asp(1)-Me-tyr(4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angiotensin II, des-asp(1)-Me-tyr(4)- is a modified peptide hormone derived from angiotensin II. It plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. This compound is known for its vasoconstrictive properties, which contribute to the regulation of blood pressure by narrowing blood vessels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of angiotensin II, des-asp(1)-Me-tyr(4)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of angiotensin II, des-asp(1)-Me-tyr(4)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Angiotensin II, des-asp(1)-Me-tyr(4)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and activity.
Reduction: Reduction reactions can reverse oxidation effects.
Substitution: Specific amino acids in the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or iodine.
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Specific amino acid derivatives for targeted substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in peptides with altered biological activity .
Applications De Recherche Scientifique
Angiotensin II, des-asp(1)-Me-tyr(4)- has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Explored for its potential therapeutic applications in treating hypertension and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical methods
Mécanisme D'action
Angiotensin II, des-asp(1)-Me-tyr(4)- exerts its effects by binding to specific receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and the release of aldosterone from the adrenal cortex. The primary molecular targets include angiotensin II type 1 (AT1) and type 2 (AT2) receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Angiotensin II: The parent compound from which angiotensin II, des-asp(1)-Me-tyr(4)- is derived.
Angiotensin III: Another derivative of angiotensin II with distinct biological activities.
Angiotensin IV: A shorter peptide with unique effects on the central nervous system .
Uniqueness
Angiotensin II, des-asp(1)-Me-tyr(4)- is unique due to its specific modifications, which confer distinct biological properties. These modifications can enhance its stability, receptor binding affinity, and overall efficacy compared to other angiotensin derivatives .
Propriétés
Numéro CAS |
25061-69-2 |
|---|---|
Formule moléculaire |
C51H73N13O12 |
Poids moléculaire |
1060.2 g/mol |
Nom IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H73N13O12/c1-6-29(4)42(48(72)60-37(24-32-26-55-27-57-32)49(73)64-21-11-15-39(64)46(70)61-38(50(74)75)23-30-12-8-7-9-13-30)63-45(69)36(22-31-16-18-33(76-5)19-17-31)59-47(71)41(28(2)3)62-44(68)35(14-10-20-56-51(53)54)58-43(67)34(52)25-40(65)66/h7-9,12-13,16-19,26-29,34-39,41-42H,6,10-11,14-15,20-25,52H2,1-5H3,(H,55,57)(H,58,67)(H,59,71)(H,60,72)(H,61,70)(H,62,68)(H,63,69)(H,65,66)(H,74,75)(H4,53,54,56)/t29-,34-,35-,36-,37-,38-,39-,41-,42-/m0/s1 |
Clé InChI |
YRJQYENRRPNYTM-RFPLCTPYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


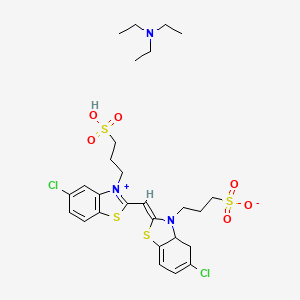



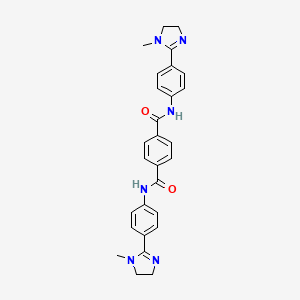
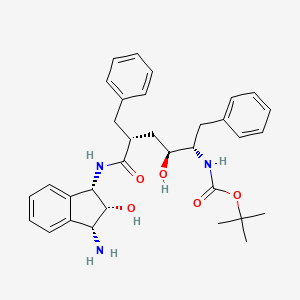
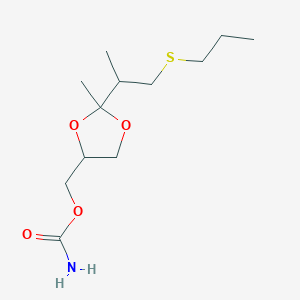
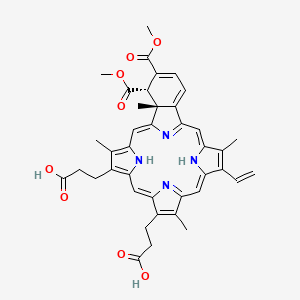
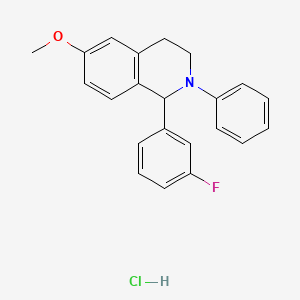
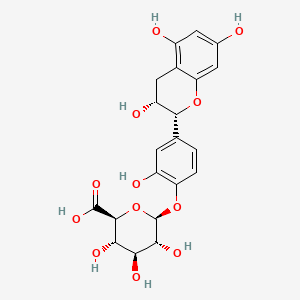
![4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide](/img/structure/B12786134.png)
![N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12786141.png)
